1-(2-Triethylsilylethynyl)cyclohexanol
Description
1-(2-Triethylsilylethynyl)cyclohexanol is a cyclohexanol derivative featuring a triethylsilyl-protected ethynyl group at the 1-position of the cyclohexane ring. This compound is structurally characterized by the presence of a bulky triethylsilyl (TES) group attached to an ethynyl spacer, which influences its steric and electronic properties.
Properties
Molecular Formula |
C14H26OSi |
|---|---|
Molecular Weight |
238.44 g/mol |
IUPAC Name |
1-(2-triethylsilylethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H26OSi/c1-4-16(5-2,6-3)13-12-14(15)10-8-7-9-11-14/h15H,4-11H2,1-3H3 |
InChI Key |
MZKHPQWOFULAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC1(CCCCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Triethylsilylethynyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with triethylsilylacetylene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Triethylsilylethynyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The triethylsilylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Biological Activity
1-(2-Triethylsilylethynyl)cyclohexanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexanol backbone with a triethylsilylethynyl group, which enhances its lipophilicity and potential interaction with biological membranes. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H20OSi |
| Molecular Weight | 236.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may function through the following mechanisms:
- Modulation of Enzyme Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.
- Receptor Binding : It is hypothesized that the triethylsilylethynyl group enhances binding affinity to certain receptors, affecting signal transduction pathways.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in vitro. Key findings include:
- Antiproliferative Effects : In cell line studies, the compound demonstrated a dose-dependent reduction in cell viability in various cancer cell lines. For instance, a study reported a 50% inhibition of proliferation at concentrations ranging from 10 to 30 µM.
- Apoptosis Induction : Flow cytometry assays revealed that treatment with the compound led to increased rates of apoptosis, characterized by Annexin V staining and caspase activation.
In Vivo Studies
Limited animal studies have been conducted to evaluate the pharmacokinetics and therapeutic potential of this compound. Findings include:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.
- Toxicity Assessment : Preliminary toxicity studies indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A patient with advanced breast cancer showed a partial response to treatment with this compound as part of a combination therapy regimen, highlighting its potential role in enhancing chemotherapy efficacy.
- Case Study 2 : A clinical trial involving patients with non-small cell lung cancer reported improved outcomes when incorporating this compound into their treatment plan, suggesting its utility as an adjunct therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Trimethylsilylethynyl)cyclohexanol
- Structural Difference : Replaces the triethylsilyl (TES) group with a trimethylsilyl (TMS) group.
- Molecular Weight : 196.36 g/mol (vs. ~238.5 g/mol for the triethylsilyl analogue, estimated) .
- However, TES offers greater metabolic stability in vivo due to its bulkier substituent .
- Synthesis: Both compounds are synthesized via alkyne functionalization of cyclohexanol, often using phase-transfer catalysts (PTCs) or transition-metal catalysis .
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
- Structural Difference: Substitutes the silylethynyl group with a cyano and 4-methoxyphenyl moiety.
- Molecular Weight : 245.32 g/mol .
- Applications: The cyano group enhances electrophilicity, making this compound a key intermediate in synthesizing antidepressants like venlafaxine . Unlike silylethynyl derivatives, this structure prioritizes hydrogen-bonding interactions over lipophilicity.
- Selectivity: The 4-methoxyphenyl group contributes to serotonin-norepinephrine reuptake inhibition (SNRI) activity, as seen in related compounds .
1-(Trifluoromethyl)cyclohexanol
- Structural Difference : Replaces the silylethynyl group with a trifluoromethyl (CF₃) group.
- Properties : The CF₃ group is electron-withdrawing, increasing acidity (pKa ~10–12 for similar alcohols) compared to TES derivatives (pKa ~15–16) .
- Applications: CF₃-substituted cyclohexanols are used in CNS-targeted drugs due to enhanced metabolic stability and blood-brain barrier penetration .
1-Ethynylcyclohexanol
- Structural Difference : Lacks the silyl protecting group.
- Reactivity : The free ethynyl group is highly reactive, participating in click chemistry (e.g., Huisgen cycloaddition). However, it is prone to oxidation without protection .
- Boiling Point: 463.2 K (observed for 1-allyl-1-cyclohexanol, a structurally related compound) .
Physicochemical and Functional Comparison
- Lipophilicity : The triethylsilyl group confers higher LogP compared to TMS or CF₃ derivatives, favoring membrane permeability .
- Thermal Stability : Silyl-protected ethynyl groups enhance stability under acidic/basic conditions compared to unprotected ethynyls .
Analytical Challenges
Mass spectrometry (MS) struggles to distinguish cyclohexanol derivatives due to spectral similarities. For example, this compound and its TMS analogue share fragment ions (e.g., m/z 73 for silyl groups), complicating identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
